molecular formula C19H18N6O3 B2851996 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 955852-97-8

2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2851996
CAS No.: 955852-97-8
M. Wt: 378.392
InChI Key: IJVJFACIAAMYKX-UHFFFAOYSA-N
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Description

2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multi-step organic reactions. The process may include:

  • Formation of Pyrazolo[3,4-d]pyridazin-6(7H)-one: : The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyridazin-6(7H)-one core structure. This can be achieved through condensation reactions involving hydrazine derivatives and diketones or similar compounds under controlled temperature and pH conditions.

  • Introduction of the Methyl and Tolyl Groups: : Subsequent functionalization introduces the 4-methyl and o-tolyl groups. These steps may involve selective alkylation or arylation reactions using suitable alkylating or arylating agents in the presence of catalysts.

  • Attachment of the Isoxazolyl Group: : The final stages involve the formation of the isoxazolyl acetamide moiety through acylation reactions. This step typically requires the use of isoxazole derivatives and acylating agents under controlled conditions to ensure the proper formation of the target compound.

Industrial Production Methods

While laboratory-scale synthesis provides valuable insights, scaling up for industrial production requires optimization of reaction conditions, catalysts, and purification techniques to ensure high yield and purity of the compound. Industrial methods might employ continuous flow reactors, advanced purification systems, and automation to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : It can be subjected to oxidative conditions to introduce additional functional groups or modify existing ones.

  • Reduction: : Reductive conditions can be applied to reduce certain functional groups, potentially altering the compound's activity.

  • Substitution: : The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

  • Solvents: : Organic solvents like dichloromethane, ethanol, or acetone depending on the reaction requirements.

Major Products Formed

Scientific Research Applications

The unique structure of 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide lends itself to diverse applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of complex organic molecules, studying reaction mechanisms, and exploring novel synthetic routes.

  • Biology: : Potential bioactive compound for studying enzyme interactions, protein binding, and cellular pathways.

  • Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Mechanism of Action

The mechanism of action for 2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is not yet fully elucidated. it is believed to interact with specific molecular targets, possibly enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would require detailed study using techniques such as molecular docking, binding assays, and cellular studies.

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyridazin Derivatives: : Compounds with similar core structures but different functional groups.

  • Isoxazol Derivatives: : Compounds with the isoxazol group, which may have varying bioactivities.

  • Acetamide Derivatives: : Various acetamide compounds with different substituents.

Uniqueness

Let me know if there's anything more specific you'd like to dive into!

Properties

IUPAC Name

2-[4-methyl-1-(2-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O3/c1-11-6-4-5-7-15(11)25-18-14(9-20-25)13(3)22-24(19(18)27)10-17(26)21-16-8-12(2)28-23-16/h4-9H,10H2,1-3H3,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVJFACIAAMYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=NOC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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